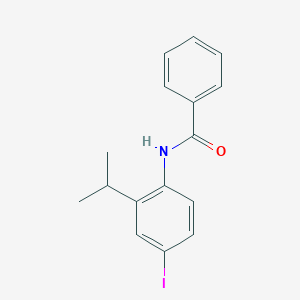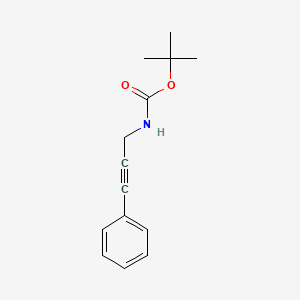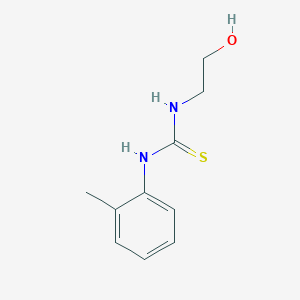![molecular formula C11H14N2O3S B3060617 L-Cysteine, S-[(benzoylamino)methyl]- CAS No. 57357-62-7](/img/structure/B3060617.png)
L-Cysteine, S-[(benzoylamino)methyl]-
概要
説明
L-Cysteine, S-[(benzoylamino)methyl]- is a derivative of the amino acid L-cysteine It is characterized by the presence of a benzoylamino group attached to the sulfur atom of the cysteine molecule
作用機序
Target of Action
The primary target of L-Cysteine, S-[(benzoylamino)methyl]-, also known as S-methyl-L-cysteine (SMLC), is the enzyme Methionine sulfoxide reductase A (MsrA) located in the mitochondria . MsrA is an endogenous antioxidative enzyme that plays a crucial role in scavenging oxidizing species by catalyzing the methionine (Met)-centered redox cycle (MCRC) .
Mode of Action
SMLC interacts with its target, MsrA, by activating the Met oxidase activity of MsrA to scavenge free radicals . This antioxidation is largely dependent on the Met oxidase activity of MsrA .
Biochemical Pathways
The affected pathway is the methionine-centered redox cycle (MCRC), which is a key antioxidative mechanism in the mitochondria . By activating the Met oxidase activity of MsrA, SMLC enhances the MCRC’s ability to scavenge free radicals, thereby reducing oxidative stress .
Result of Action
The activation of MsrA’s Met oxidase activity by SMLC leads to a reduction in mitochondrial superoxide overproduction . This results in protection against mitochondrial membrane depolarization and alleviation of neurotoxicity induced by certain toxins .
Action Environment
The action of SMLC is influenced by the environment within the mitochondria, where oxidative stress occurs . The efficacy and stability of SMLC’s action may be influenced by factors such as the level of oxidative stress and the presence of other antioxidants .
生化学分析
Biochemical Properties
“L-Cysteine, S-[(benzoylamino)methyl]-” is involved in biochemical reactions, particularly those involving sulfur compounds . It interacts with enzymes and proteins, contributing to cellular redox reactions
Cellular Effects
The effects of “L-Cysteine, S-[(benzoylamino)methyl]-” on cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of “L-Cysteine, S-[(benzoylamino)methyl]-” is not fully understood. It is known to interact with biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
“L-Cysteine, S-[(benzoylamino)methyl]-” is likely involved in metabolic pathways related to sulfur compounds . It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S-[(benzoylamino)methyl]- typically involves the reaction of L-cysteine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents such as ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of L-Cysteine, S-[(benzoylamino)methyl]- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
L-Cysteine, S-[(benzoylamino)methyl]- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoylamino group can be reduced to form the corresponding amine.
Substitution: The benzoylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Substituted cysteine derivatives
科学的研究の応用
L-Cysteine, S-[(benzoylamino)methyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular redox reactions and as a potential antioxidant.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds.
類似化合物との比較
Similar Compounds
L-Cysteine: The parent amino acid, known for its role in protein synthesis and as a precursor for glutathione.
S-Methyl-L-cysteine: A derivative with a methyl group attached to the sulfur atom, known for its presence in certain vegetables and potential health benefits.
L-Cystine: The oxidized dimer form of L-cysteine, involved in maintaining redox balance in cells.
Uniqueness
L-Cysteine, S-[(benzoylamino)methyl]- is unique due to the presence of the benzoylamino group, which imparts distinct chemical properties and potential biological activities. This modification can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to its parent compound, L-cysteine.
特性
IUPAC Name |
(2R)-2-amino-3-(benzamidomethylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-9(11(15)16)6-17-7-13-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQYRFCYSNUADD-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCSCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCSC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427539 | |
| Record name | L-Cysteine, S-[(benzoylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57357-62-7 | |
| Record name | S-[(Benzoylamino)methyl]-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57357-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cysteine, S-[(benzoylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3060555.png)
